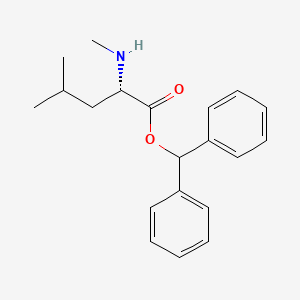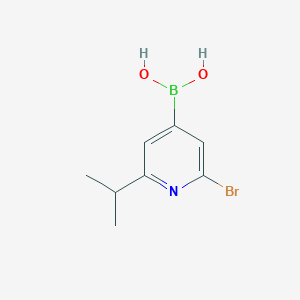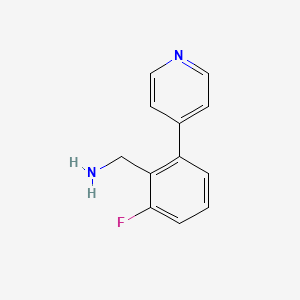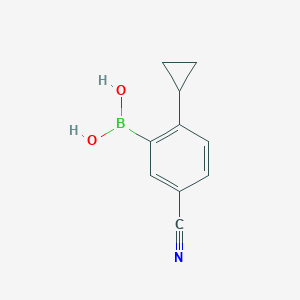
(5-Cyano-2-cyclopropylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyano-2-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a boronic acid derivative that features a cyano group and a cyclopropyl group attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(5-Cyano-2-cyclopropylphenyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of aryl halides using palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This method typically employs an aryl halide, a boronic acid or boronate ester, and a palladium catalyst under mild reaction conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of catalyst, solvent, and reaction conditions is crucial to ensure the desired product is obtained with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Cyano-2-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.
Major Products Formed
Oxidation: Phenols.
Reduction: Amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Applications De Recherche Scientifique
(5-Cyano-2-cyclopropylphenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe or ligand in biological assays.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (5-Cyano-2-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of transient intermediates, such as boronate esters, which facilitate the transfer of functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with diols or other nucleophilic groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
This compound is unique due to the presence of both a cyano group and a cyclopropyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C10H10BNO2 |
|---|---|
Poids moléculaire |
187.00 g/mol |
Nom IUPAC |
(5-cyano-2-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-6-7-1-4-9(8-2-3-8)10(5-7)11(13)14/h1,4-5,8,13-14H,2-3H2 |
Clé InChI |
WOBKSWVRCDXKOI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C#N)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


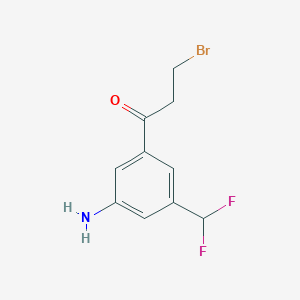
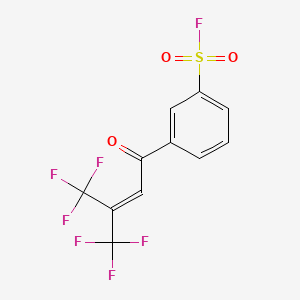
![Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)
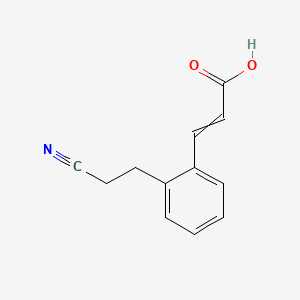
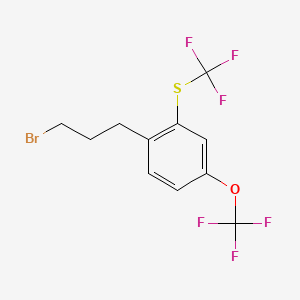
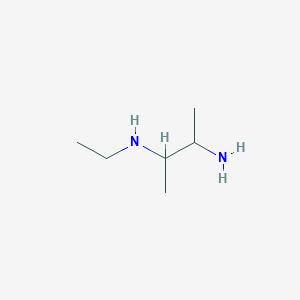
![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)


